molecular formula C24H31Br2NO4 B12483317 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate

4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate

Cat. No.: B12483317
M. Wt: 557.3 g/mol
InChI Key: XOSWUIPYHKIQSZ-UHFFFAOYSA-N
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Description

4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and a decanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification with decanoic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity. This compound can also interfere with cellular pathways, resulting in the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
  • 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid

Uniqueness

Compared to similar compounds, 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate is unique due to its decanoate ester group, which imparts distinct physicochemical properties. This structural feature enhances its solubility in organic solvents and its potential for use in various applications .

Properties

Molecular Formula

C24H31Br2NO4

Molecular Weight

557.3 g/mol

IUPAC Name

[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] decanoate

InChI

InChI=1S/C24H31Br2NO4/c1-2-3-4-5-6-7-8-9-22(28)31-17-12-10-16(11-13-17)27-23(29)18-14-20(25)21(26)15-19(18)24(27)30/h10-13,18-21H,2-9,14-15H2,1H3

InChI Key

XOSWUIPYHKIQSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br

Origin of Product

United States

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